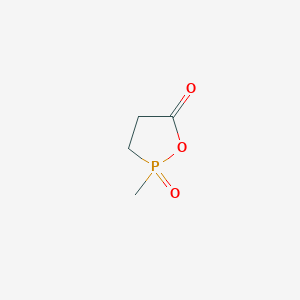

2-Methyl-1,2-oxaphospholan-5-one 2-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-oxo-1,2λ5-oxaphospholan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O3P/c1-8(6)3-2-4(5)7-8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMAOMQWCSTELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934335 | |

| Record name | 2-Methyl-1,2lambda~5~-oxaphospholane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15171-48-9 | |

| Record name | 2-Methyl-2,5-dioxo-1,2-oxaphospholane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15171-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2-oxaphospholan-5-one 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015171489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2lambda~5~-oxaphospholane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,2-oxaphospholan-5-one 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Methyl-1,2-oxaphospholan-5-one 2-oxide (CAS 15171-48-9): A Reactive Flame Retardant

This document serves as an in-depth technical guide for researchers, chemists, and professionals in material science and drug development focused on the cyclic phosphonate ester, 2-Methyl-1,2-oxaphospholan-5-one 2-oxide. Esteemed for its role as a highly effective reactive flame retardant, this guide elucidates its chemical identity, synthesis, mechanisms of action, and key application considerations.

Introduction

This compound, registered under CAS number 15171-48-9, is a heterocyclic organophosphorus compound. Structurally, it is a five-membered ring containing a phosphorus-carbon bond, a phosphoryl group (P=O), and an ester linkage. This unique arrangement imparts high reactivity, allowing it to be chemically integrated into polymer backbones, most notably polyethylene terephthalate (PET), to create inherently flame-retardant materials.[1] Unlike additive flame retardants, its covalent bonding prevents leaching, ensuring permanent performance and enhanced material safety. Its primary commercial identity is as a key component in flame-retardant polyester fibers.[2]

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of the compound's physical properties are foundational for its application. It typically presents as a white crystalline powder.[3] It exhibits solubility in organic solvents such as ethanol and dimethylformamide but is insoluble in water.[3]

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 15171-48-9 | [4] |

| Molecular Formula | C₄H₇O₃P | [3] |

| Molecular Weight | 134.07 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 97-98 °C | [3] |

| Boiling Point | 192 °C (at 760 mmHg) | [3] |

| Density | ~1.26 - 1.3 g/cm³ | [3] |

| Flash Point | 84 °C | [3] |

| Synonyms | 2-Methyl-5-oxo-1,2-oxaphospholane 2-oxide, Exolit PE 110, Exolit PR 110 | [3] |

| SMILES | CP1(=O)OC(=O)CC1 | N/A |

| InChI Key | LFMAOMQWCSTELR-UHFFFAOYSA-N | [4] |

Section 2: Synthesis Pathway and Representative Protocol

While specific industrial synthesis protocols are proprietary, the formation of this compound can be logically deduced from the reaction of methyldichlorophosphine (CH₃PCl₂) and acrylic acid (CH₂=CHCOOH). The reaction proceeds through a proposed mechanism involving addition and subsequent intramolecular condensation.

Plausible Synthetic Mechanism

The synthesis is believed to occur in two main stages:

-

Michael-type Addition: The phosphorus atom of methyldichlorophosphine acts as a nucleophile, attacking the β-carbon of acrylic acid. This is followed by the addition of the acidic proton to the α-carbon.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular esterification. The hydroxyl group of the carboxylic acid attacks the phosphorus center, leading to the formation of the five-membered ring and the elimination of two molecules of hydrogen chloride (HCl).

Diagram 1: Proposed Synthesis Workflow

A logical workflow for the laboratory-scale synthesis of the target compound.

Representative Laboratory Protocol

-

Reactor Setup: A dry, 500 mL three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolving HCl). The system is flushed with dry nitrogen.

-

Charging Reactants: Charge the flask with methyldichlorophosphine (e.g., 0.5 mol) dissolved in 200 mL of an inert solvent like dry toluene.

-

Addition: Cool the flask in an ice bath to 0-5 °C. Add acrylic acid (e.g., 0.5 mol) dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux (approx. 80-110 °C depending on the solvent) for 4-6 hours or until the evolution of HCl gas ceases.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid residue is purified by recrystallization. Dissolve the crude product in a minimal amount of hot toluene, and then add heptane until turbidity is observed. Cool the solution slowly to induce crystallization.

-

Isolation: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to yield the final product.

Section 3: Core Application - Mechanism of Flame Retardancy

The efficacy of this compound as a flame retardant stems from its ability to act in both the gas phase and the condensed (solid) phase during combustion. This dual-mode action is a hallmark of modern phosphorus-based flame retardants.

-

Condensed Phase Action: Upon heating, the compound decomposes to form phosphoric and polyphosphoric acids. These acidic species act as catalysts for the dehydration of the polymer matrix, promoting the formation of a stable, insulating layer of char on the material's surface. This char layer serves as a physical barrier that limits the evolution of flammable volatile gases and shields the underlying polymer from heat and oxygen.[5]

-

Gas Phase Action: Simultaneously, thermal decomposition releases volatile, phosphorus-containing radical species (primarily PO• and PO₂•) into the flame.[3][5] These radicals are highly effective at quenching the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction.[6] By interrupting this cycle, the flame intensity is reduced, and the fire's spread is inhibited.

Diagram 2: Dual-Phase Flame Retardant Mechanism

Illustrates the key chemical events in both the condensed and gas phases during combustion.

Section 4: Advanced Characterization (Predicted)

While peer-reviewed spectral data for this specific compound is not widely published, its structure allows for the prediction of key spectroscopic features. Researchers synthesizing or analyzing this compound can use the following predicted data as a reference for confirmation.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | P-CH₃ | δ 1.2 – 1.5 ppm (doublet) | Methyl group attached to phosphorus, split by ³¹P. |

| P-CH₂- | δ 1.8 – 2.5 ppm (multiplet) | Methylene group adjacent to phosphorus. | |

| -CH₂-C=O | δ 2.2 – 2.6 ppm (multiplet) | Methylene group adjacent to carbonyl. | |

| ¹³C NMR | P-CH₃ | δ ~20-30 ppm (doublet) | Aliphatic carbon coupled to phosphorus. |

| P-CH₂- | δ ~30-40 ppm (doublet) | Aliphatic carbon coupled to phosphorus. | |

| -CH₂-C=O | δ ~40-50 ppm | Aliphatic carbon adjacent to carbonyl. | |

| C=O | δ ~170-175 ppm | Carbonyl carbon of the ester. | |

| ³¹P NMR | P=O | δ +30 to +50 ppm | Typical range for cyclic phosphonate esters.[7] |

| IR Spec. | P=O Stretch | 1250 - 1300 cm⁻¹ (strong) | Characteristic phosphoryl group absorption. |

| C=O Stretch | 1720 - 1750 cm⁻¹ (strong) | Ester carbonyl group absorption. | |

| P-O-C Stretch | 1000 - 1100 cm⁻¹ (strong) | Characteristic ester linkage absorption. | |

| C-H Stretch | 2850 - 3000 cm⁻¹ | Aliphatic C-H bonds. |

Section 5: Other Potential Applications

Beyond its primary use in flame retardancy, the inherent reactivity of this compound makes it a valuable intermediate in organic synthesis. The strained five-membered ring can be opened by various nucleophiles, providing a pathway to introduce the methylphosphinate moiety into other molecules. This functionality is of interest in medicinal chemistry and the synthesis of novel ligands or specialty chemicals. For instance, it can be used to synthesize novel nitrogen-containing phosphinates with unique properties.[7]

Section 6: Safety, Handling, and Storage

Based on available supplier safety data, this compound is not classified as a hazardous substance.[8] However, as with all laboratory chemicals, prudent handling practices are essential.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid ingestion, inhalation, and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Wash out mouth with water. Do not induce vomiting.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]

-

References

A consolidated list of sources cited throughout this guide is provided for verification and further reading.

-

Ruico. (n.d.). Gas phase flame retardant mechanism. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanisms of Phosphorus Flame Retardants: Gas vs. Condensed Phase Action. Retrieved from [Link]

-

KMT Industrial. (n.d.). Flame Retardant Mechanism: A Comprehensive Guide. Retrieved from [Link]

-

Zhang, T., Yuan, M., Zhang, L., & Wei, X. (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Polymers, 14(21), 4598. Retrieved from [Link]

-

ACS Omega. (2021). Synthesis and Characterization of a Novel DOPO-Based Flame Retardant Intermediate and Its Flame Retardancy as a Polystyrene Intrinsic Flame Retardant. ACS Omega. Retrieved from [Link]

-

Royal Society Open Science. (2020). Synthesis of a novel aluminium salt of nitrogen-containing alkylphosphinate with high char formation to flame retard acrylonitrile–butadiene–styrene. Royal Society Open Science, 7(9). Retrieved from [Link]

-

Louisy, J. (n.d.). THESE DE DOCTORAT. Université de Lille. Retrieved from [Link]

-

ACS Omega. (2019). Novel Nitrogen–Phosphorus Flame Retardant Based on Phosphonamidate: Thermal Stability and Flame Retardancy. ACS Omega. Retrieved from [Link]

-

Liu, X., Liu, J., Chen, J., Cai, S., & Hu, C. (2017). Flame-retardant polyvinyl alcohol membrane with high transparency based on a reactive phosphorus-containing compound. Royal Society Open Science, 4(8). Retrieved from [Link]

-

Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Dupretz, R. (n.d.). PhD Manuscript. Univ. Lille 1. Retrieved from [Link]

Sources

- 1. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]

- 2. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]

- 3. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]

- 4. benchchem.com [benchchem.com]

- 5. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ruicoglobal.com [ruicoglobal.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. biosynth.com [biosynth.com]

Spectroscopic Data for 2-Methyl-1,2-oxaphospholan-5-one 2-oxide: A Technical Overview

Introduction

2-Methyl-1,2-oxaphospholan-5-one 2-oxide, a member of the oxaphospholane class of organophosphorus compounds, presents a unique heterocyclic structure of significant interest in various chemical research domains. Its potential applications span from synthetic organic chemistry to materials science.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its reactivity. This guide provides a summary of the available physical and structural information for this compound.

Molecular and Physical Properties

A foundational aspect of characterizing any chemical entity is the determination of its fundamental molecular and physical properties. This data serves as a crucial reference for quality control and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15171-48-9 | [2][3][4] |

| Molecular Formula | C₄H₇O₃P | [2][3] |

| Molecular Weight | 134.07 g/mol | [2][3] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 97-98 °C | [1] |

| Boiling Point | 191.6 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.26 g/cm³ | [1] |

Spectroscopic Characterization: The Analytical Workflow

The structural elucidation of this compound relies on a suite of spectroscopic techniques. Each method provides unique insights into the molecular framework. The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organophosphorus compound such as this.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Data Unavailability and Future Directions

Despite a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry) for this compound could not be located. While some commercial suppliers indicate the availability of such data, it is not presently in the public domain.

The availability of ³¹P NMR data, in particular, would be of high value, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom, providing key insights into the structure and purity of the compound.[6]

For researchers and drug development professionals working with this molecule, the acquisition and publication of its complete spectroscopic profile would be a significant contribution to the field. It would enable a more profound understanding of its chemical behavior and facilitate its potential applications.

Experimental Protocols: A General Framework

While specific data for the title compound is unavailable, the following section outlines standardized protocols for acquiring the necessary spectroscopic data for a solid organophosphorus compound.

Infrared (IR) Spectroscopy

-

Objective: To identify characteristic functional groups.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework and the local environment of the phosphorus atom.

-

Methodology (¹H, ¹³C, and ³¹P NMR):

-

Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

For ³¹P NMR, a proton-decoupled experiment is also common. A suitable external standard, such as 85% H₃PO₄, is used for chemical shift referencing.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and obtain information about the fragmentation pattern.

-

Methodology (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

-

Conclusion

While this compound is a compound of recognized interest, a significant gap exists in the publicly accessible, detailed spectroscopic data required for its comprehensive characterization. The protocols outlined above provide a general framework for obtaining this crucial information. The future publication of its complete spectral profile will be invaluable to the scientific community, enabling further research and development involving this intriguing organophosphorus heterocycle.

References

-

SpectraBase. 2-METHYL-1,2-OXAPHOSPHOLAN-5-ONE-2-OXIDE - Optional[31P NMR] - Chemical Shifts. [Link] Accessed: January 13, 2026.

-

Colorcom Ltd. Factory Supply this compound With Competitive Price. [Link] Accessed: January 13, 2026.

Sources

- 1. CAS # 15171-48-9, this compound, 2-Methyl-1-oxa-2,5-dioxo-2-phospholane, 2-Methyl-2,5-dioxo-1,2-oxaphospholane, Exolit PE 110, Exolit PR 110 - chemBlink [chemblink.com]

- 2. CAS 15171-48-9: 2-Methyl-2,5-dioxo-1,2-oxaphospholane [cymitquimica.com]

- 3. This compound, CasNo.15171-48-9 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]

- 4. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 5. Factory Supply this compound With Competitive Price, CasNo.15171-48-9 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of organophosphorus compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, cyclic phosphonate esters represent a class of molecules with significant biological activity and diverse applications, including as flame retardants.[1] A precise understanding of their molecular structure and electronic environment is paramount for the rational design of new therapeutic agents and advanced materials. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy serves as an exceptionally powerful and direct tool for probing the phosphorus nucleus, providing invaluable insights into the chemical and structural nuances of these compounds.[2]

This technical guide provides a comprehensive analysis of the ³¹P NMR chemical shift of a key cyclic phosphonate ester: 2-Methyl-1,2-oxaphospholan-5-one 2-oxide . As a Senior Application Scientist, my objective is to not only present the spectral data but also to elucidate the underlying principles that govern the observed chemical shift. This document will delve into the theoretical basis, experimental protocol, and critical analysis of the factors influencing the phosphorus resonance in this specific five-membered ring system.

The Significance of this compound

This compound, also known by the commercial name Exolit PE 110, is a five-membered cyclic phosphonate ester.[1] Its structure, featuring a phosphorus atom incorporated into a lactone-like ring, imparts unique chemical and physical properties. This compound and its derivatives are of interest for their potential applications in organic synthesis and as flame-retardant additives.[3] The phosphorus center in this molecule is pentavalent and tetracoordinate, existing as a phosphonate oxide.

A definitive characterization of this molecule is crucial for quality control in its synthesis and for understanding its reactivity. ³¹P NMR spectroscopy is the preeminent technique for this purpose due to the 100% natural abundance and spin-1/2 nucleus of the phosphorus-31 isotope, which typically results in sharp, readily interpretable signals.[2]

The ³¹P NMR Chemical Shift: An Overview

The ³¹P NMR chemical shift (δ) is a sensitive indicator of the electronic environment surrounding the phosphorus nucleus. It is measured in parts per million (ppm) relative to a standard reference, typically 85% phosphoric acid (H₃PO₄).[2] A multitude of factors can influence the chemical shift, including:

-

Oxidation State of Phosphorus: Pentavalent phosphorus compounds, such as phosphonates, resonate in a characteristic region of the ³¹P NMR spectrum.

-

Nature of Substituents: The electronegativity and steric bulk of the groups attached to the phosphorus atom significantly impact its electronic shielding.[4]

-

Bond Angles and Ring Strain: In cyclic systems, deviations from ideal tetrahedral geometry around the phosphorus atom can lead to substantial changes in the chemical shift.[5]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electron distribution around the phosphorus nucleus and thus its resonance frequency.

Experimental Determination of the ³¹P NMR Chemical Shift

Table 1: Spectral Data for this compound

| Parameter | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 15171-48-9 | [1] |

| Solvent | DMSO-d₆ | [6] |

| Reference | 85% H₃PO₄ | [2] |

| ³¹P Chemical Shift (δ) | Data available in SpectraBase | [6][7] |

The spectrum, copyrighted by W. Robien at the University of Vienna, was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[6] The use of DMSO-d₆ as a solvent is a critical piece of experimental information, as it can influence the chemical shift through solute-solvent interactions.

Analysis of the Expected Chemical Shift and Influencing Factors

Based on the known chemical shifts of analogous cyclic phosphonates, the ³¹P NMR signal for this compound is expected to appear in the downfield region characteristic of pentavalent phosphorus (V) compounds. For comparison, some cyclic phosphates and phosphonates have been reported to have chemical shifts in the range of 14 to 27 ppm.[8]

Several key structural features of this compound will dictate its specific chemical shift:

The Five-Membered Oxaphospholane Ring

The five-membered ring structure imposes significant geometric constraints on the phosphorus center. The internal O-P-C and C-P-C bond angles will deviate from the ideal tetrahedral angle of 109.5°. This ring strain is known to have a deshielding effect on the phosphorus nucleus, leading to a downfield shift compared to acyclic analogues.[5] This phenomenon is attributed to changes in the hybridization of the phosphorus atomic orbitals and alterations in the dπ-pπ back-bonding from oxygen to phosphorus.[9]

The Methyl Substituent

The methyl group directly attached to the phosphorus atom will also influence the chemical shift. Alkyl groups are generally less electronegative than oxygen, and their electron-donating inductive effect can lead to a slight upfield shift compared to a hypothetical analogue with a more electronegative substituent.

The Phosphoryl Group (P=O)

The exocyclic P=O bond is a dominant feature in the ³¹P NMR of phosphonates. The high degree of s-character in the σ-bond and the significant π-bonding character contribute to the overall electronic environment and the observed chemical shift.

The Endocyclic Ester Oxygen

The oxygen atom within the ring, part of the ester linkage, will have a deshielding effect on the phosphorus nucleus due to its high electronegativity.

The interplay of these factors—ring strain, substituent effects, and the nature of the bonds to phosphorus—determines the final observed chemical shift. A diagram illustrating these influencing factors is presented below.

Figure 1. Factors influencing the ³¹P NMR chemical shift.

Experimental Protocol for Acquiring the ³¹P NMR Spectrum

For researchers wishing to replicate the measurement or acquire spectra of related compounds, the following protocol provides a robust starting point.

Objective: To acquire a high-quality, proton-decoupled ³¹P NMR spectrum of this compound.

Materials:

-

This compound (CAS 15171-48-9)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

-

NMR tube (5 mm)

-

NMR spectrometer equipped with a broadband probe

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the broadband probe to the ³¹P frequency.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Transmitter Frequency (O1P): Center the spectral window on the expected chemical shift region for phosphonates (e.g., 30 ppm).

-

Spectral Width (SW): A width of 200-300 ppm is typically sufficient to cover the range of common phosphorus compounds.

-

Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T₁) may be necessary.

-

Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (e.g., 64-256 scans).

-

Decoupling: Use a standard proton decoupling sequence (e.g., garp or waltz16).

-

-

Processing:

-

Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum manually.

-

Reference the spectrum by setting the peak for the external 85% H₃PO₄ standard to 0 ppm. If an external standard is not used, referencing can be done relative to a known internal standard or by using the spectrometer's calibrated frequency.

-

The following diagram outlines the experimental workflow.

Figure 2. Experimental workflow for ³¹P NMR spectroscopy.

Conclusion

The ³¹P NMR chemical shift of this compound is a key analytical parameter for the characterization of this important organophosphorus compound. While the exact value from a primary source is not publicly available without a subscription, a comprehensive understanding of the factors influencing this shift allows for a well-reasoned estimation and a robust analytical approach. The interplay of ring strain, substituent effects, and the electronic nature of the phosphoryl group all contribute to the final resonance position. The provided experimental protocol offers a reliable method for obtaining high-quality ³¹P NMR spectra for this and related compounds, enabling researchers in drug development and materials science to confidently characterize their molecules of interest.

References

-

Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. Retrieved from [Link]

- Yamada, K., et al. (2012). Intrinsic ³¹P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. International Journal of Molecular Sciences, 13(12), 16799-16811.

- Koo, I. S., et al. (2008). Theoretical Study of ³¹P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes. Bulletin of the Korean Chemical Society, 29(11), 2251-2256.

- Sychrovský, V., et al. (2019). Structural interpretation of the ³¹P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(15), 8044-8055.

- Ilm-NMR-P31: an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts. (2023).

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

ResearchGate. (2012). Structural Interpretation of the 31 P NMR Chemical Shifts in Thiophosphate and Phosphate; Key Effects due to Spin-Orbit and Explicit Solvent. Retrieved from [Link]

-

ResearchGate. (2018). 31 P measured chemical shifts (dmso-d6) and calculated chemical shifts.... Retrieved from [Link]

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-METHYL-1,2-OXAPHOSPHOLAN-5-ONE-2-OXIDE - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 31P NMR Study on Some Phosphorus-Containing Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2. The 31 P NMR spectrum of 1 in d 6 -DMSO. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H (a) and ³¹P (b) NMR spectra of compound 1 in [D6]DMSO in.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-METHYL-1,2-OXAPHOSPHOLAN-5-ONE-2-OXIDE - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Different reactivity of phosphorylallenes under the action of Brønsted or Lewis acids: a crucial role of.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]

-

Nanalysis Corp. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐phenyl‐1,2‐oxaphospholane 2‐oxide (6) and.... Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. Retrieved from [Link]

Sources

- 1. CAS # 15171-48-9, this compound, 2-Methyl-1-oxa-2,5-dioxo-2-phospholane, 2-Methyl-2,5-dioxo-1,2-oxaphospholane, Exolit PE 110, Exolit PR 110 - chemBlink [chemblink.com]

- 2. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 3. Factory Supply this compound With Competitive Price, CasNo.15171-48-9 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 4. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for the determination and analysis of the crystal structure of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide. While a definitive crystal structure is not yet publicly available, this document outlines a robust methodology for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The protocols described herein are based on established principles of organic synthesis and crystallography, drawing parallels from structurally related cyclic phosphonate esters. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the three-dimensional architecture of this compound, a critical step in understanding its chemical reactivity and potential applications in materials science and drug discovery.

Introduction

This compound (CAS No. 15171-48-9) is a heterocyclic organic compound containing a phosphorus atom in a five-membered ring.[1][2][3] Its structure, featuring a reactive phosphonate ester moiety, makes it a valuable intermediate in organic synthesis and a potential candidate for applications as a fireproofing agent.[2] Despite its commercial availability and potential utility, a detailed understanding of its three-dimensional structure at the atomic level is currently lacking in the public domain.

The determination of a compound's crystal structure is paramount for a comprehensive understanding of its physicochemical properties. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively govern its stability, solubility, and reactivity. For professionals in drug development, a detailed crystal structure can inform the design of novel therapeutics by providing a basis for understanding molecular recognition and binding interactions.

This technical guide, therefore, presents a complete, proposed workflow for the elucidation and analysis of the crystal structure of this compound. The methodologies outlined are grounded in established scientific literature for similar cyclic phosphonate esters and are designed to ensure the generation of high-quality, verifiable data.[4][5]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for handling the compound and for designing appropriate crystallization experiments.

| Property | Value | Reference |

| CAS Number | 15171-48-9 | [1][2][3][6][7][8][9][10][11] |

| Molecular Formula | C4H7O3P | [1][2][3][6][7][11][12][13] |

| Molecular Weight | 134.07 g/mol | [1][7][12] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 97-98 °C | [1][2][10] |

| Boiling Point | 192 °C | [1][2][10] |

| Density | 1.26 g/cm³ | [1][2][7][10] |

| Flash Point | 84 °C | [1][2][7][10] |

| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane; insoluble in water. | [1] |

Proposed Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. This section outlines a proposed synthetic route and a systematic approach to crystallization.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of methyldichlorophosphine with acrylic acid.[14] A detailed experimental protocol based on this strategy is provided below.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with acrylic acid and a suitable anhydrous solvent (e.g., toluene). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the phosphorus reagent.

-

Reagent Addition: Methyldichlorophosphine is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of acrylic acid at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound. The identity and purity of the synthesized compound should be confirmed by NMR, IR, and mass spectrometry.

Caption: Proposed synthetic workflow for this compound.

Crystallization

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. A systematic approach involving the screening of various solvents and crystallization techniques is recommended.

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be screened for their ability to dissolve the compound at elevated temperatures and to allow for slow precipitation upon cooling. Good starting points include ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof with less polar solvents like hexanes or toluene.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested, washed with a small amount of cold solvent, and dried.

Spectroscopic and Analytical Characterization

Prior to X-ray diffraction analysis, the identity and purity of the synthesized and crystallized material must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra should be acquired. The ³¹P NMR spectrum is particularly crucial for confirming the presence and chemical environment of the phosphorus atom.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the P=O and C=O stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.

-

Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

Experimental Protocol:

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

-

Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities. This involves integration of the diffraction spots, scaling of the data, and correction for absorption effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to optimize the fit between the observed and calculated structure factors. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Features and Discussion

Based on the known structures of other five- and six-membered cyclic phosphonate esters, several structural features can be anticipated for this compound.[4][5]

Caption: 2D structure of this compound.

The five-membered oxaphospholane ring is expected to adopt a non-planar conformation, likely an envelope or a twist-chair conformation, to minimize ring strain. The phosphorus atom will be in a tetrahedral coordination environment, bonded to the methyl group, the endocyclic oxygen atom, an exocyclic oxygen atom (P=O), and a carbon atom of the ring.

The precise bond lengths and angles will be determined by the interplay of steric and electronic effects. The P=O bond is expected to be the shortest of the phosphorus bonds, indicative of its double-bond character. The endocyclic P-O and P-C bonds will be longer, reflecting their single-bond nature.

The crystal packing will be governed by intermolecular interactions. While the molecule does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds may be present, involving the methyl and methylene protons as donors and the carbonyl and phosphoryl oxygen atoms as acceptors. Van der Waals forces will also play a significant role in the overall crystal packing.

A hypothetical summary of the crystallographic data that could be expected from a successful structure determination is presented in Table 2.

| Parameter | Anticipated Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (examples) |

| a (Å) | 5-10 |

| b (Å) | 8-15 |

| c (Å) | 10-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 800-1500 |

| Z | 4 or 8 |

| R-factor (%) | < 5 |

| Goodness-of-fit | ~1 |

Conclusion

The determination of the crystal structure of this compound is a crucial step towards a complete understanding of its chemical nature and potential applications. This technical guide has provided a comprehensive, step-by-step framework for achieving this goal, from synthesis and crystallization to final structure refinement and analysis. By following the detailed protocols and rationale presented herein, researchers will be well-equipped to undertake this important investigation and contribute valuable knowledge to the fields of chemistry and materials science. The resulting structural data will provide a solid foundation for future studies on the reactivity, and potential biological activity of this and related compounds.

References

-

Factory Supply this compound With Competitive Price. (n.d.). COLORCOM LTD. Retrieved January 9, 2024, from [Link]

-

Structure of cyclic nucleoside phosphonate ester prodrugs: an inquiry. (2007). PubMed. Retrieved January 9, 2024, from [Link]

-

The structure of cyclic nucleoside phosphonate ester prodrugs: an inquiry. (2007). PMC - NIH. Retrieved January 9, 2024, from [Link]

-

This compound | CAS#:15171-48-9 | Chemsrc. (n.d.). Chemsrc. Retrieved January 9, 2024, from [Link]

-

2-METHYL-1,2-OXAPHOSPHOLAN-5-ONE-2-OXIDE - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 9, 2024, from [Link]

-

This compound CAS NO.15171-48-9. (n.d.). Henan Blight Industry Co., Ltd. Retrieved January 9, 2024, from [Link]

-

Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. (2010). Chemical Reviews. Retrieved January 9, 2024, from [Link]

-

X-ray structure of phosphonate 36. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. (2022). Beilstein Journals. Retrieved January 9, 2024, from [Link]

-

This compound [ 15171-48-9 ]. (n.d.). LookChem. Retrieved January 9, 2024, from [Link]

-

2-Methyl-2,5-dioxo-1,2-oxaphospholane | C4H7O3P - PubChem. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

Sources

- 1. Factory Supply this compound With Competitive Price, CasNo.15171-48-9 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 2. This compound CAS#: 15171-48-9 [m.chemicalbook.com]

- 3. 15171-48-9 this compound [king-pharm.com]

- 4. Structure of cyclic nucleoside phosphonate ester prodrugs: an inquiry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The structure of cyclic nucleoside phosphonate ester prodrugs: an inquiry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, CasNo.15171-48-9 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]

- 7. This compound | 15171-48-9 [chemnet.com]

- 8. This compound | 15171-48-9 [chemicalbook.com]

- 9. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]

- 10. 2-Methyl-1,2-oxaphospholan-5-on-2-oxid | 15171-48-9 [m.chemicalbook.com]

- 11. This compound [15171-48-9] | King-Pharm [king-pharm.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 2-Methyl-2,5-dioxo-1,2-oxaphospholane | C4H7O3P | CID 84816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | CAS#:15171-48-9 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide on the Thermal Stability of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,2-oxaphospholan-5-one 2-oxide, a cyclic organophosphorus compound, sees application as a fireproofing agent and a synthetic building block.[1] Its efficacy and safety in these roles are intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the thermal stability of this compound, detailing its decomposition pathways, methodologies for its assessment, and interpretation of the resulting data. This document is intended to serve as a critical resource for researchers and professionals in material science and drug development, enabling a deeper understanding of the compound's thermal behavior and ensuring its safe and effective application.

Introduction: The Significance of Thermal Stability

This compound (CAS 15171-48-9) is a white crystalline powder with a melting point of 97-98°C and a boiling point of 192°C.[2] The thermal stability of a compound is a critical parameter that dictates its storage conditions, handling procedures, and application limits. For a compound like this compound, which is utilized in applications that may involve elevated temperatures, a thorough understanding of its thermal decomposition is paramount.

The thermal degradation of organophosphorus esters, a class to which this compound belongs, is a complex process. Generally, the initial step of degradation involves the elimination of a phosphorus acid.[3][4][5] The facility of this process is highly dependent on the level of oxygenation at the phosphorus atom.[3][4][5] Organophosphorus compounds with a high level of oxygenation at the phosphorus atom, such as phosphates, tend to be active in the solid phase, promoting char formation.[5] Conversely, those with lower oxygenation levels often decompose at higher temperatures to yield volatile radical species that can act in the gas phase.[5]

This guide will explore the specific thermal decomposition characteristics of this compound, providing the necessary technical details for its safe and effective use.

Molecular Structure and Potential Decomposition Pathways

The structure of this compound, with its five-membered ring containing a phosphorus-oxygen bond, presents several potential pathways for thermal decomposition.

Caption: Molecular Structure and Potential Decomposition Routes.

-

Ring Opening: The strained five-membered ring is susceptible to cleavage at the P-O or C-O bonds, especially under thermal stress. This could lead to the formation of linear phosphorus-containing compounds.

-

Decarboxylation: The lactone functionality (the C=O group within the ring) could undergo decarboxylation, releasing carbon dioxide and leading to the formation of a four-membered phosphorus-containing ring or other rearranged products.

-

Elimination Reactions: Similar to other organophosphorus esters, the molecule could undergo elimination reactions, potentially leading to the formation of unsaturated compounds and a phosphorus acid.[3][4][5]

The prevalence of each pathway is dependent on factors such as temperature, the presence of catalysts, and the surrounding atmosphere (inert or oxidative).

Experimental Assessment of Thermal Stability

A multi-faceted approach employing various analytical techniques is essential for a comprehensive evaluation of the thermal stability of this compound.

| Technique | Information Provided |

| Thermogravimetric Analysis (TGA) | Determines the temperature at which the compound begins to lose mass due to decomposition. It provides quantitative data on the extent of mass loss as a function of temperature. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow to or from a sample as a function of temperature. It can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition events.[6] |

| Isothermal Stress Testing | Involves holding the compound at a constant elevated temperature for an extended period and monitoring its degradation over time, often using techniques like High-Performance Liquid Chromatography (HPLC). |

A robust assessment of thermal stability requires meticulously designed experiments. The following protocols provide a framework for such an analysis.

Caption: Experimental workflow for thermal stability assessment.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan.[6] Prepare an empty, sealed pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

First Heating Scan: Heat the sample from ambient to a temperature above its melting point (e.g., 120°C) at a rate of 10°C/min to erase its thermal history.[6]

-

Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a sub-ambient temperature (e.g., 0°C).[6]

-

Second Heating Scan: Heat the sample again to a higher temperature (e.g., 300°C) at 10°C/min to observe the melting and decomposition events.[6]

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Determine the melting point (Tm) and any exothermic or endothermic peaks associated with decomposition.

Protocol 3: Isothermal Stress Testing

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

-

Incubation: Place the solutions in a temperature-controlled oven at a specific temperature (e.g., 60°C, 80°C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Quantification: Analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Interpreting the Data: A Holistic View

The data from these experiments must be synthesized to form a complete picture of the compound's thermal stability.

-

TGA will provide the primary decomposition temperature range. A sharp mass loss indicates a rapid, one-step decomposition, while a multi-step loss suggests a more complex degradation pathway.

-

DSC will reveal the energetic nature of the decomposition. An exothermic decomposition is of particular concern as it can lead to a runaway reaction. The melting point obtained from the first heating scan can also serve as a quality control parameter.

-

Isothermal testing provides crucial information about the long-term stability at moderately elevated temperatures, which is highly relevant for determining appropriate storage and handling conditions.

Hypothetical Data Summary:

| Parameter | Value | Technique | Significance |

| Melting Point (Tm) | 97-98 °C | DSC | Purity and identity confirmation. |

| Tonset (N2) | ~210 °C | TGA | Onset of significant decomposition in an inert atmosphere. |

| Tmax (N2) | ~235 °C | TGA | Temperature of the fastest decomposition rate in an inert atmosphere. |

| Decomposition Enthalpy | Exothermic | DSC | Indicates a potentially hazardous decomposition. |

| Degradation at 80°C (48h) | < 5% | Isothermal HPLC | Suggests good stability under moderately stressed conditions. |

Conclusion and Recommendations

A thorough understanding of the thermal stability of this compound is critical for its safe and effective use. The combination of TGA, DSC, and isothermal stress testing provides a comprehensive profile of its thermal behavior. Based on the available data and general knowledge of organophosphorus compounds, it is recommended that this compound be stored in a cool, dry place, away from sources of heat. For applications involving elevated temperatures, the process temperature should be kept well below the onset of decomposition as determined by TGA. Further studies to identify the specific decomposition products would be beneficial for a complete risk assessment.

References

-

Balabanovich, A.I. (2004) Thermal decomposition study of this compound. Thermochimica Acta, 409, 33-39. [Link]

-

Brinkmann, A., et al. (2022). Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification. Analytical and Bioanalytical Chemistry, 414, 4409-4422. [Link]

-

Colorcom Ltd. (n.d.). Factory Supply this compound With Competitive Price. Retrieved from [Link]

-

Levchik, S. V., & Weil, E. D. (2004). Thermal Decomposition of Organophosphorus Flame Retardants. Polymers for Advanced Technologies, 15(12), 691-700. [Link]

-

MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]

-

Porter, R. S., et al. (1966). THE DECOMPOSITION OF 2-METHYL-Δ2-OXAZOLINE IN AQUEOUS SOLUTION. Journal of the American Chemical Society, 88(21), 5051-5055. [Link]

-

ResearchGate. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]

-

Shura. (1970). Thermal degradation of organophosphorus compounds. Retrieved from [Link]

Sources

- 1. This compound CAS#: 15171-48-9 [m.chemicalbook.com]

- 2. Factory Supply this compound With Competitive Price, CasNo.15171-48-9 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 3. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide, a compound of increasing interest in synthetic and pharmaceutical chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical methodologies for accurately determining its solubility in various organic solvents.

Introduction: The Significance of Solubility in a Scientific Context

This compound (CAS No: 15171-48-9) is a cyclic phosphonate ester with a molecular formula of C4H7O3P and a molecular weight of 134.07 g/mol .[1][2][3] Its utility as a building block in organic synthesis and potential applications in medicinal chemistry underscore the critical need to understand its physicochemical properties.[3] Among these, solubility is a paramount parameter that governs reaction kinetics, purification strategies, and formulation development.

A thorough understanding of a compound's solubility is a cornerstone of successful laboratory practice and industrial application. For drug development professionals, poor solubility can impede oral bioavailability and create significant hurdles in formulation.[4][5] For synthetic chemists, solvent selection based on solubility is fundamental to achieving optimal reaction conditions and yields. This guide, therefore, aims to provide a robust framework for evaluating the solubility of this compound.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplistic, understanding. A more rigorous approach considers the thermodynamics of the dissolution process, primarily the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is influenced by the enthalpy of solution (ΔH), which involves the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions, and the entropy of solution (ΔS), which is the change in disorder of the system.

Phosphonates, as a class of organophosphorus compounds, exhibit a wide range of polarities. While phosphonic acids are generally poorly soluble in organic solvents, their ester derivatives, such as this compound, are expected to show greater solubility in organic media.[6] The presence of the polar phosphoryl (P=O) group and the ester linkage within the cyclic structure of this compound suggests that it will be most soluble in polar aprotic and polar protic solvents capable of hydrogen bonding or strong dipole-dipole interactions.

Initial qualitative assessments indicate that this compound is soluble in ethanol, dimethylformamide (DMF), and dichloromethane (DCM), and insoluble in water.[1] This provides a valuable starting point for selecting a range of solvents for quantitative analysis.

Experimental Determination of Solubility: A Validated Protocol

To ensure scientific integrity, a standardized and self-validating experimental protocol is essential. The following details a robust methodology for determining the thermodynamic solubility of this compound in a selection of organic solvents. The shake-flask method, a widely accepted technique for thermodynamic solubility determination, forms the basis of this protocol.[7][8]

Materials and Equipment

-

Compound: this compound (purity >98%)

-

Solvents: Ethanol, Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile, Ethyl Acetate, and Toluene (all analytical grade or higher)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector

-

Volumetric flasks and pipettes

-

Experimental Workflow

The experimental workflow is designed to ensure that equilibrium is reached and that the measured concentration represents the true thermodynamic solubility.

Sources

- 1. Factory Supply this compound With Competitive Price, CasNo.15171-48-9 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 2. 15171-48-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 15171-48-9 [m.chemicalbook.com]

- 4. evotec.com [evotec.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Phosphonate - Wikipedia [en.wikipedia.org]

- 7. enamine.net [enamine.net]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Introduction: The Role of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide in Modern Fire Safety

An In-Depth Technical Guide to the Flame Retardant Mechanism of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide

In the pursuit of enhanced fire safety for polymeric materials, researchers continually seek flame retardant (FR) solutions that offer high efficacy without compromising the material's physical properties or environmental standards. This compound (CAS: 15171-48-9), hereafter referred to as MeOPP, has emerged as a significant organophosphorus flame retardant. It is a cyclic phosphonate notable for its dual-mode action, operating in both the condensed (solid) and gas phases to suppress combustion. This guide provides a detailed technical overview of its mechanism of action, synergistic potential, and the experimental methodologies used to validate its performance, aimed at researchers and professionals in materials science and polymer chemistry.

Core Mechanism of Action: A Dual-Phase Approach

The efficacy of MeOPP as a flame retardant stems from its ability to interfere with the combustion cycle at two critical stages: in the solid polymer (condensed phase) and in the flame itself (gas phase). This two-pronged attack is a hallmark of highly efficient phosphorus-based flame retardants.[1]

Condensed-Phase Activity: Building a Protective Barrier

The primary role of MeOPP in the condensed phase is to alter the thermal decomposition pathway of the host polymer to promote the formation of a stable, insulating char layer.[2][3] This process involves several key steps:

-

Thermal Decomposition and Acid Formation: Upon heating, MeOPP undergoes thermal decomposition. A key study on its specific decomposition profile was conducted by Balabanovich (2004).[4] While the detailed step-by-step mechanism is complex, the critical outcome is the generation of phosphorus-based acids, such as phosphoric acid and polyphosphoric acid.[2] This is a common pathway for organophosphorus esters, which degrade to form phosphorus acids that act as catalysts.[3]

-

Catalytic Dehydration and Charring: These newly formed acids act as powerful catalysts for the dehydration of the polymer matrix. By abstracting water molecules, they promote cross-linking and cyclization reactions within the polymer backbone, leading to the formation of a carbonaceous char.

-

Insulation and Fuel Suppression: The resulting char layer serves as a physical barrier on the polymer's surface. This barrier insulates the underlying material from the heat of the flame, slowing further pyrolysis.[1] Crucially, it also impedes the release of flammable volatile gases—the fuel for the fire—into the gas phase. This "fuel starvation" is a cornerstone of condensed-phase flame retardancy.

The diagram below illustrates the proposed logic of the condensed-phase action.

Caption: Logical flow of MeOPP's condensed-phase flame retardant action.

Gas-Phase Activity: Quenching the Flame

Simultaneously, MeOPP contributes to flame inhibition directly within the gaseous phase. This mechanism is predicated on interrupting the self-sustaining radical chain reactions that constitute a flame.[2][5]

-

Volatilization: During pyrolysis, a portion of the MeOPP or its initial decomposition fragments are volatile enough to escape the condensed phase and enter the flame.[2]

-

Radical Generation: In the high-temperature environment of the flame, these phosphorus-containing species break down to form highly reactive phosphorus-based radicals, most notably PO• and HPO•.[6][7]

-

Radical Scavenging: The combustion process is propagated by a chain reaction involving highly energetic free radicals, primarily hydrogen (H•) and hydroxyl (OH•).[8] The phosphorus radicals generated from MeOPP act as potent scavengers, converting these highly reactive species into more stable, non-propagating molecules like H₂O. This "poisons" the flame chemistry, reducing its intensity and heat output.[5]

The key catalytic cycles responsible for this scavenging effect are:[5]

-

Cycle 1:

-

H• + PO₂ + M → HOPO + M

-

OH• + HOPO → PO₂ + H₂O

-

Net Reaction: H• + OH• → H₂O

-

-

Cycle 2:

-

H• + HOPO → H₂ + PO₂

-

O• + HOPO → OH• + PO₂

-

Net Reaction: H• + O• → OH• (followed by quenching)

-

The diagram below visualizes this flame-poisoning mechanism.

Caption: Visualization of MeOPP's gas-phase radical scavenging action.

Synergistic Effects: Enhancing Performance

MeOPP demonstrates significant synergistic effects when combined with other flame retardants, particularly nitrogen-containing compounds like melamine or phosphorus-based salts like ammonium polyphosphate (APP). In a blend of High-Impact Polystyrene (HIPS) and Poly(2,6-dimethylphenylene oxide) (PPO), MeOPP was found to be crucial for achieving a UL-94 V-0 rating.[2] Similarly, a synergistic effect is observed between MeOPP and APP in HIPS.[3] This synergy often arises from interactions in the condensed phase, where the combination of additives leads to the formation of more robust and thermally stable polyphosphazene-type structures in the char, further enhancing its barrier properties.[3]

Data Presentation: Expected Performance in Flammability Tests

While specific quantitative data from a single, comprehensive study is not publicly available, the collective body of research indicates clear performance trends when MeOPP is incorporated into a polymer matrix. The following table summarizes the expected outcomes based on standard flammability tests.

| Flammability Parameter | Test Standard | Neat Polymer (Typical) | Polymer + MeOPP (Expected Outcome) |

| Limiting Oxygen Index (LOI) | ASTM D2863 | < 21% (Flammable) | Increased (> 27%, Self-Extinguishing) |

| Vertical Burn Rating | UL-94 | No Rating (NR) / HB | V-0 or V-2 |

| Peak Heat Release Rate (PHRR) | ASTM E1354 | High | Significantly Decreased |

| Total Heat Release (THR) | ASTM E1354 | High | Decreased |

| Time to Ignition (TTI) | ASTM E1354 | Varies | Often Decreased (due to catalytic action) |

| Char Yield | TGA / Cone | Low | Significantly Increased |

Experimental Protocols for Mechanistic Investigation

Validating the dual-phase mechanism of MeOPP requires a suite of analytical techniques. Below are step-by-step methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To assess thermal stability and char yield.

Protocol:

-

Calibrate the TGA instrument for temperature and mass.

-

Place 5-10 mg of the finely ground polymer sample (both neat and with MeOPP) into a ceramic or platinum crucible.

-

Place the crucible onto the TGA balance.

-

Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.

-

Conduct the experiment under an inert nitrogen atmosphere (flow rate ~50 mL/min) to study pyrolytic decomposition.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting thermogram to determine the onset of decomposition (T₅%), the temperature of maximum decomposition rate (Tₘₐₓ), and the percentage of residual char at 700-800 °C.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile decomposition products, confirming the release of phosphorus-containing species.

Protocol:

-

Place a small amount of the sample (~100-500 µg) into a pyrolysis sample cup.

-

Insert the sample into the micro-furnace pyrolyzer, which is directly interfaced with the GC injector.

-

Rapidly heat the sample to a pyrolysis temperature (e.g., 750 °C) to mimic combustion conditions.

-

The pyrolysis products are swept by the helium carrier gas onto the GC column (e.g., a non-polar column like a 5% phenyl-methylpolysiloxane).

-

Separate the volatile components using a programmed GC oven temperature ramp (e.g., hold at 40 °C for 2 min, then ramp at 10 °C/min to 300 °C).

-

Detect and identify the separated components using a mass spectrometer scanning a mass range of m/z 35-500.

-

Analyze the resulting chromatogram and mass spectra to identify phosphorus-containing fragments and changes in the polymer's degradation profile.

Caption: Standard workflow for Py-GC/MS analysis of flame retardants.

Cone Calorimetry

Objective: To quantify the fire behavior of the material under forced combustion, measuring key parameters like heat release rate (HRR).

Protocol (based on ASTM E1354):

-

Prepare test specimens, typically 100mm x 100mm with a thickness representative of the end-use application, not exceeding 50mm.

-

Condition the specimens at 23 °C and 50% relative humidity until a constant mass is achieved.

-

Wrap the back and edges of the specimen in aluminum foil and place it in the sample holder on a load cell.

-

Set the conical heater to a specific external heat flux, typically 35 kW/m² or 50 kW/m², simulating different fire scenarios.

-

Position the spark igniter over the sample surface.

-

Initiate the test, exposing the sample to the heat flux. Data collection begins.

-

Record the time to sustained ignition (TTI).

-

Continuously measure the mass of the sample, the oxygen concentration in the exhaust duct, and smoke obscuration.

-

The test concludes when flaming ceases or other specific criteria are met (e.g., mass loss rate drops below a threshold).

-

Calculate key parameters from the collected data: Heat Release Rate (HRR), Peak Heat Release Rate (PHRR), Total Heat Release (THR), and char yield.

Conclusion

This compound is a highly effective flame retardant that leverages a sophisticated, dual-phase mechanism of action. In the condensed phase, it promotes the formation of a protective char layer that insulates the polymer and suppresses the release of fuel. In the gas phase, it actively quenches the flame by releasing phosphorus-based radicals that interrupt the chain reactions of combustion. Its demonstrated synergistic potential with other flame retardants further enhances its utility. The analytical protocols detailed herein provide a robust framework for researchers to quantify its performance and further explore the nuanced chemistry underlying its fire-retardant capabilities.

References

-